![molecular formula C9H18BrClSi B11742274 [(1E)-1-bromo-5-chloro-2-methylpent-1-en-1-yl]trimethylsilane](/img/structure/B11742274.png)
[(1E)-1-bromo-5-chloro-2-methylpent-1-en-1-yl]trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1E)-1-bromo-5-chloro-2-methylpent-1-en-1-yl]trimethylsilane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a pentene chain with bromine and chlorine substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-1-bromo-5-chloro-2-methylpent-1-en-1-yl]trimethylsilane typically involves the reaction of a suitable pentene derivative with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions. For example, the reaction of 1-bromo-5-chloro-2-methylpent-1-ene with trimethylsilyl chloride in the presence of a base like triethylamine can yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
[(1E)-1-bromo-5-chloro-2-methylpent-1-en-1-yl]trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The double bond in the pentene chain can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiolates. Conditions typically involve polar aprotic solvents and mild temperatures.
Addition Reactions: Reagents such as hydrogen halides, halogens, and peroxides can be used. Conditions may vary from room temperature to elevated temperatures depending on the reactivity of the reagents.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pentene derivatives, while addition reactions can produce halogenated or hydroxylated products.
科学的研究の応用
[(1E)-1-bromo-5-chloro-2-methylpent-1-en-1-yl]trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Material Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials.
Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
作用機序
The mechanism by which [(1E)-1-bromo-5-chloro-2-methylpent-1-en-1-yl]trimethylsilane exerts its effects involves the interaction of its functional groups with specific molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites during chemical synthesis. The bromine and chlorine atoms can participate in electrophilic or nucleophilic reactions, facilitating the formation of new chemical bonds. The double bond in the pentene chain can undergo addition reactions, leading to the formation of various products.
類似化合物との比較
[(1E)-1-bromo-5-chloro-2-methylpent-1-en-1-yl]trimethylsilane can be compared with other similar compounds such as:
Trimethylsilyl Chloride: A widely used reagent in organic synthesis for introducing the trimethylsilyl group.
Trimethylsilyl Bromide: Similar to trimethylsilyl chloride but with different reactivity due to the presence of bromine.
(1E)-1-bromo-5-chloro-2-methylpent-1-ene: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
特性
分子式 |
C9H18BrClSi |
|---|---|
分子量 |
269.68 g/mol |
IUPAC名 |
[(E)-1-bromo-5-chloro-2-methylpent-1-enyl]-trimethylsilane |
InChI |
InChI=1S/C9H18BrClSi/c1-8(6-5-7-11)9(10)12(2,3)4/h5-7H2,1-4H3/b9-8- |
InChIキー |
IBVNLHRLBKGVHC-HJWRWDBZSA-N |
異性体SMILES |
C/C(=C(/[Si](C)(C)C)\Br)/CCCCl |
正規SMILES |
CC(=C([Si](C)(C)C)Br)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




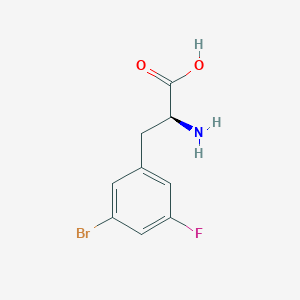

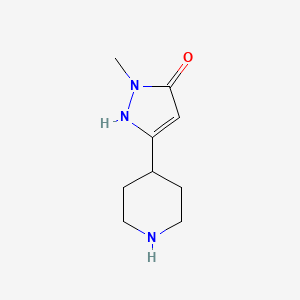
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742213.png)
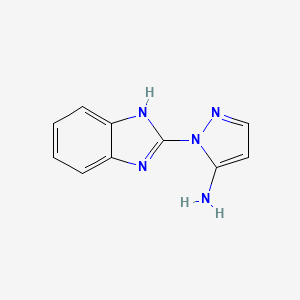
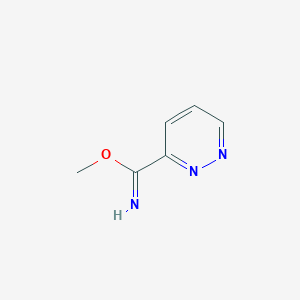
![N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742236.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11742248.png)
![2-methoxy-4-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11742250.png)
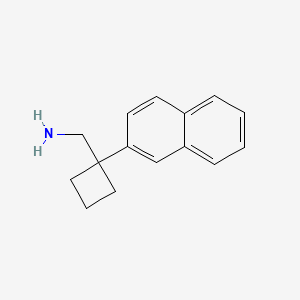
amine](/img/structure/B11742258.png)
![[(3-cyclopropyl-1-propyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11742267.png)
